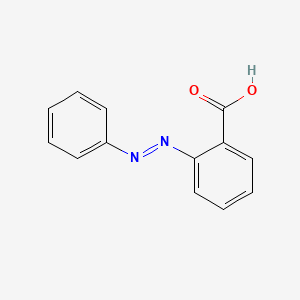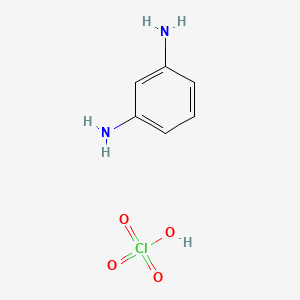
Benzene-1,3-diamine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-diamine;perchloric acid is a compound that consists of benzene-1,3-diamine, also known as meta-phenylenediamine, and perchloric acid. Benzene-1,3-diamine is an aromatic amine with two amino groups attached to the benzene ring at the 1 and 3 positions. Perchloric acid is a strong acid commonly used in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,3-diamine can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the catalytic hydrogenation of 1,3-dinitrobenzene using iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, benzene-1,3-diamine is typically produced through the catalytic hydrogenation of 1,3-dinitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Benzene-1,3-diamine can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Benzene-1,3-diamine;perchloric acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of benzene-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The amino groups in benzene-1,3-diamine can form hydrogen bonds and other interactions with biological molecules, influencing their structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-diamine (para-phenylenediamine): Similar structure but with amino groups at the 1 and 4 positions.
Benzene-1,2-diamine (ortho-phenylenediamine): Similar structure but with amino groups at the 1 and 2 positions.
Uniqueness
Benzene-1,3-diamine is unique due to its specific positioning of amino groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and applications that are distinct from its isomers .
Propriétés
Numéro CAS |
880467-61-8 |
|---|---|
Formule moléculaire |
C6H9ClN2O4 |
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
benzene-1,3-diamine;perchloric acid |
InChI |
InChI=1S/C6H8N2.ClHO4/c7-5-2-1-3-6(8)4-5;2-1(3,4)5/h1-4H,7-8H2;(H,2,3,4,5) |
Clé InChI |
BZWROHOXEWZENX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)N.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
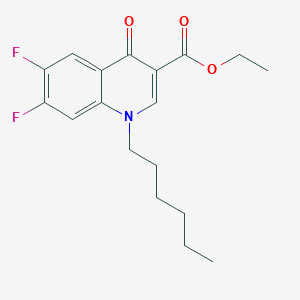
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
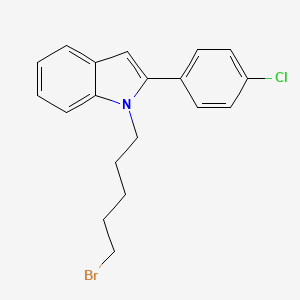
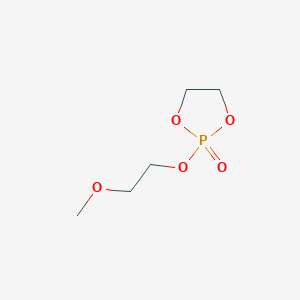

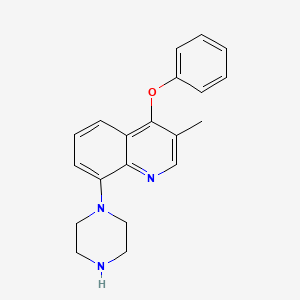

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
